4-(3-Chlorophenyl)-2-hydrazinylthiazole
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Overview
Description
4-(3-Chlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, while the chlorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-hydrazinylthiazole
- 4-(3-Bromophenyl)-2-hydrazinylthiazole
- 4-(3-Methylphenyl)-2-hydrazinylthiazole
Comparison
4-(3-Chlorophenyl)-2-hydrazinylthiazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H8ClN3S |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8ClN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
UEPWOHSTVIWVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)NN |
Origin of Product |
United States |
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